molecular formula C12H11NO4S B14366357 2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- CAS No. 91570-12-6

2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-

Cat. No.: B14366357
CAS No.: 91570-12-6
M. Wt: 265.29 g/mol
InChI Key: BTVXGOPTTYYHOK-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- is a chemical compound that belongs to the thiazolidinedione class. These compounds are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes due to their ability to activate peroxisome proliferator-activated receptors (PPARs). The compound’s structure includes a thiazolidinedione ring substituted with a 2,5-dimethoxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- typically involves the condensation of 2,4-thiazolidinedione with 2,5-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the methylene hydrogen atoms.

Scientific Research Applications

2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. By binding to these receptors, the compound modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound may interact with other molecular targets and pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(3,4-dimethoxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-

Uniqueness

2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]- is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVXGOPTTYYHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328115
Record name 2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91570-12-6
Record name 2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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